

# Uliginosin B Analogs Demonstrate Potent Activity Against Fluconazole-Resistant Candida Strains

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## Compound of Interest

Compound Name: *Uliginosin B*

Cat. No.: *B024651*

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A comparative analysis of the antifungal efficacy of dimeric acylphloroglucinols, Uliginosin C and 3'-prenyl **uliginosin B**, reveals significant inhibitory activity against both fluconazole-susceptible and resistant *Candida* species. These findings highlight the potential of these natural compounds as alternative therapeutic agents in the face of growing azole resistance.

Researchers have identified potent anti-*Candida* activity in **Uliginosin B** and its derivatives, isolated from *Hypericum mexicanum*. A study by Tocci et al. (2020) demonstrated that these compounds, specifically Uliginosin C and 3'-prenyl **uliginosin B**, exhibit strong growth inhibition against a panel of clinically relevant *Candida* strains, including those resistant to the widely used antifungal drug, fluconazole.<sup>[1][2][3]</sup> The research suggests that these dimeric acylphloroglucinols could be promising candidates for the development of new antifungal therapies.<sup>[1][2][3]</sup>

## Comparative Antifungal Activity

The in vitro antifungal activity of Uliginosin C and 3'-prenyl **uliginosin B** was evaluated against various *Candida* species, with their Minimum Inhibitory Concentrations (MICs) determined and compared to that of fluconazole. The results, summarized in the table below, show that both compounds were potent against fluconazole-susceptible strains and, notably, maintained or even exceeded their efficacy against fluconazole-resistant isolates of *C. albicans* and *C. parapsilosis*.

Comp ound	C. albica ns ATCC 90028 (FLC- S) MIC ( $\mu$ M)	C. albica ns SC531 4 (FLC- S) MIC ( $\mu$ M)	C. albica ns 12.9 (FLC- R) MIC ( $\mu$ M)	C. paraps ilosis (FLC- S) MIC ( $\mu$ M)	C. paraps ilosis (FLC- R) MIC ( $\mu$ M)	C. interm edia MIC ( $\mu$ M)	C. lusitan iae MIC ( $\mu$ M)	C. tropica lis MIC ( $\mu$ M)
Uliginos in C	8	16	16	16	16	8	16	16
3'- prenyl uliginosi n B	4	8	8	8	8	4	8	8
Flucona zole	1	1	>128	4	>128	8	4	4

Data sourced from Tocci et al., 2020. FLC-S: Fluconazole-Susceptible; FLC-R: Fluconazole-Resistant.

## Mechanism of Action: Insights from Chemogenomic Screening

To elucidate the antifungal mechanism, a chemogenomic screen was performed with 3'-prenyl **uliginosin B** on a collection of *Saccharomyces cerevisiae* deletion mutants. The results indicated that the compound's mode of action is likely linked to the disruption of cell cycle regulation and cytoskeleton assembly.[\[1\]](#)[\[2\]](#)[\[3\]](#) Key genes identified in the screen whose deletion led to increased sensitivity to the compound are involved in these critical cellular processes.

Caption: Proposed mechanism of action of 3'-prenyl **uliginosin B**.

## Experimental Protocols

## Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was determined using a broth microdilution method based on the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### 1. Preparation of Fungal Inoculum:

- Candida strains were cultured on Sabouraud dextrose agar plates for 24 hours at 37°C.
- A few colonies were suspended in sterile saline solution (0.9% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension was further diluted in RPMI 1640 medium (buffered with MOPS) to obtain a final inoculum concentration of approximately  $1-5 \times 10^5$  CFU/mL.

### 2. Microdilution Assay:

- The assays were performed in 96-well microtiter plates.
- The compounds (Uliginosin C, 3'-prenyl **uliginosin B**, and fluconazole) were serially diluted in RPMI 1640 medium.
- Each well was inoculated with the fungal suspension, and the plates were incubated at 37°C for 24-48 hours.
- The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically  $\geq 50\%$  inhibition) compared to the growth control.

## Chemogenomic Screening Workflow

The mechanism of action of 3'-prenyl **uliginosin B** was investigated using a chemogenomic screen with a library of haploid *S. cerevisiae* gene deletion mutants.

Caption: Chemogenomic screening workflow.

In conclusion, the potent in vitro activity of **Uliginosin B** analogs against fluconazole-resistant Candida strains, coupled with initial insights into their mechanism of action, underscores their potential as a foundation for the development of novel antifungal agents. Further investigation into their efficacy and safety in vivo is warranted.

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## References

- 1. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3'Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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